(S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate
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Overview
Description
(S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with a tert-butyl ester. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of a strong acid catalyst and an appropriate solvent to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow microreactors also minimizes waste and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
tert-Butanesulfinamide: A chiral auxiliary used in the stereoselective synthesis of amines.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis to protect amino groups during coupling reactions.
Uniqueness
(S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and potential applications in various fields. The presence of both the tert-butoxy and ester groups allows for selective modifications and transformations, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 3-[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHBITOCHSJBMF-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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